molecular formula C15H16N3S+ B10756213 2-[(1S)-1-Benzyl-2-sulfanylethyl]-1H-imidazo[4,5-C]pyridin-5-ium

2-[(1S)-1-Benzyl-2-sulfanylethyl]-1H-imidazo[4,5-C]pyridin-5-ium

Cat. No.: B10756213
M. Wt: 270.4 g/mol
InChI Key: DCUCDCAIOMIBEA-GFCCVEGCSA-O
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Preparation Methods

The synthesis of 2-[(1S)-1-BENZYL-2-SULFANYLETHYL]-1H-IMIDAZO[4,5-C]PYRIDIN-5-IUM typically involves the following steps:

    Formation of the imidazo[4,5-c]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor.

    Introduction of the benzyl group: This step involves the alkylation of the imidazo[4,5-c]pyridine core with a benzyl halide under basic conditions.

    Addition of the sulfanyl group:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[(1S)-1-BENZYL-2-SULFANYLETHYL]-1H-IMIDAZO[4,5-C]PYRIDIN-5-IUM undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(1S)-1-BENZYL-2-SULFANYLETHYL]-1H-IMIDAZO[4,5-C]PYRIDIN-5-IUM has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated as a potential therapeutic agent for various diseases, including neurodegenerative disorders and cardiovascular diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

Comparison with Similar Compounds

2-[(1S)-1-BENZYL-2-SULFANYLETHYL]-1H-IMIDAZO[4,5-C]PYRIDIN-5-IUM can be compared with other imidazo[4,5-c]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit neprilysin, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C15H16N3S+

Molecular Weight

270.4 g/mol

IUPAC Name

(2S)-2-(3H-imidazo[4,5-c]pyridin-5-ium-2-yl)-3-phenylpropane-1-thiol

InChI

InChI=1S/C15H15N3S/c19-10-12(8-11-4-2-1-3-5-11)15-17-13-6-7-16-9-14(13)18-15/h1-7,9,12,19H,8,10H2,(H,17,18)/p+1/t12-/m1/s1

InChI Key

DCUCDCAIOMIBEA-GFCCVEGCSA-O

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CS)C2=NC3=C(N2)C=[NH+]C=C3

Canonical SMILES

C1=CC=C(C=C1)CC(CS)C2=NC3=C(N2)C=[NH+]C=C3

Origin of Product

United States

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